molecular formula C21H22ClN3O4 B11422419 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11422419
M. Wt: 415.9 g/mol
InChI Key: MVTHLWFFXXBMGX-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide: is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a substitution reaction.

    Attachment of the methoxyphenoxy group: This can be done through etherification reactions using methoxyphenol derivatives.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or dechlorinated compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of the oxadiazole ring which is known to interact with various biological targets.

Medicine

The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorophenyl and methoxyphenoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-hydroxyphenoxy)-N-(propan-2-yl)acetamide
  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide
  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(methyl)acetamide

Uniqueness

The uniqueness of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the chlorophenyl group provides additional sites for chemical modification and functionalization.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22ClN3O4/c1-14(2)25(20(26)13-28-18-10-8-17(27-3)9-11-18)12-19-23-21(24-29-19)15-4-6-16(22)7-5-15/h4-11,14H,12-13H2,1-3H3

InChI Key

MVTHLWFFXXBMGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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